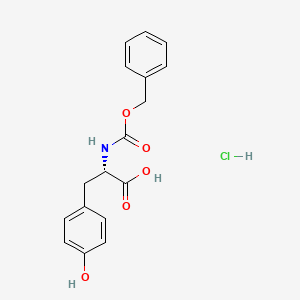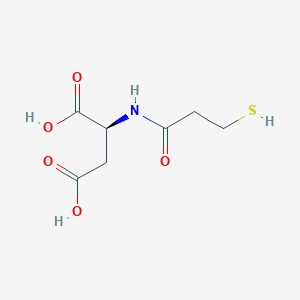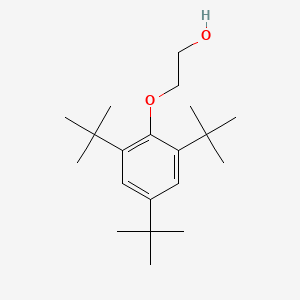
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol is an organic compound characterized by the presence of a phenoxy group substituted with three tert-butyl groups at the 2, 4, and 6 positions, and an ethan-1-ol moiety. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol typically involves the alkylation of 2,4,6-tri-tert-butylphenol with ethylene oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the phenol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and selectivity. The purification of the final product typically involves distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in various chemical formulations.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other materials where oxidative stability is crucial.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol primarily involves its ability to scavenge free radicals and prevent oxidative damage. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical. This radical can further react to form non-reactive products, thereby protecting cells and materials from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: A closely related compound with similar antioxidant properties but lacking the ethan-1-ol moiety.
2,6-Di-tert-butylphenol: Another antioxidant with two tert-butyl groups, offering less steric hindrance compared to 2,4,6-Tri-tert-butylphenol.
2,4-Di-tert-butylphenol: Similar in structure but with only two tert-butyl groups, providing different reactivity and applications.
Uniqueness
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol is unique due to the presence of the ethan-1-ol moiety, which enhances its solubility and reactivity compared to its analogs. The three tert-butyl groups provide significant steric hindrance, making it a highly effective antioxidant and stabilizer in various applications.
Propriétés
Numéro CAS |
64673-13-8 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
2-(2,4,6-tritert-butylphenoxy)ethanol |
InChI |
InChI=1S/C20H34O2/c1-18(2,3)14-12-15(19(4,5)6)17(22-11-10-21)16(13-14)20(7,8)9/h12-13,21H,10-11H2,1-9H3 |
Clé InChI |
XOEMPVJMSAEQDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OCCO)C(C)(C)C |
Numéros CAS associés |
26636-37-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
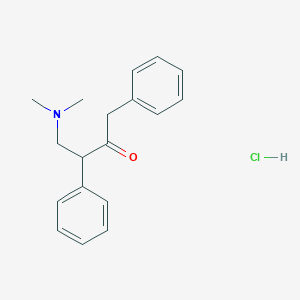
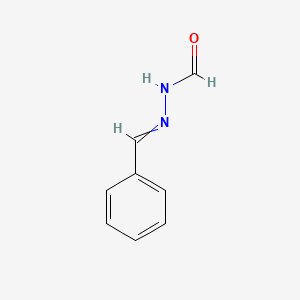
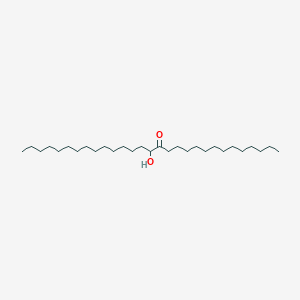
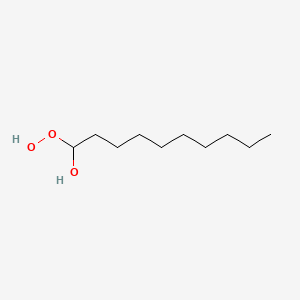
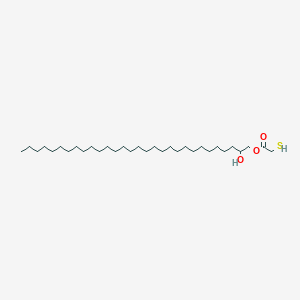
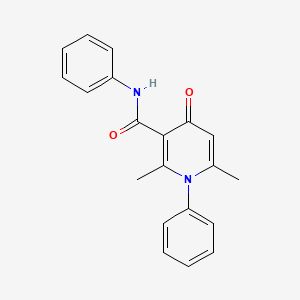
![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)
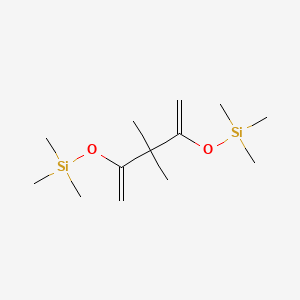
![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
